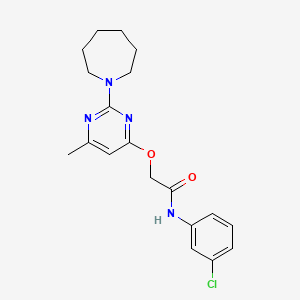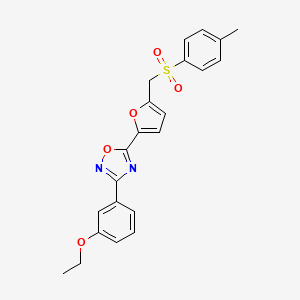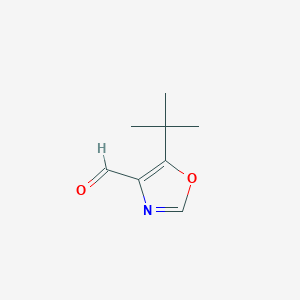
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as THPN, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide exerts its pharmacological effects through multiple mechanisms of action. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating cellular energy metabolism. Additionally, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to modulate the expression of genes involved in glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth. Additionally, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been shown to improve glucose and lipid metabolism, which may have implications for the treatment of diabetes and metabolic disorders.
实验室实验的优点和局限性
One advantage of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has limited water solubility, which may pose challenges for its use in certain experimental settings. Additionally, the synthesis of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide is relatively complex and may require specialized equipment and expertise.
未来方向
There are several potential future directions for research on N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide. One area of interest is the development of novel formulations of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanisms of action of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide and its potential therapeutic applications in various disease states. Finally, the development of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide analogs may provide new insights into the structure-activity relationships of this compound and its derivatives.
合成方法
The synthesis of N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide involves the reaction of 2-hydroxyacetophenone with nicotinoyl chloride in the presence of triethylamine to yield N-(2-hydroxyphenyl)nicotinamide. This intermediate is then reacted with tetrahydro-2H-pyran-4-ol in the presence of trifluoroacetic acid to yield N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide.
科学研究应用
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
N-(2-hydroxyphenyl)-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c21-16-4-2-1-3-15(16)20-18(22)14-5-6-17(19-11-14)24-12-13-7-9-23-10-8-13/h1-6,11,13,21H,7-10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBLHKVAWNVOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-ethyl-N-(3-morpholin-4-ylpropyl)-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2925906.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)
![3-{[2-(carboxymethoxy)phenyl]methylidene}-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2925913.png)
![1-(4-Methoxyphenethyl)-3-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2925914.png)
![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)

![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)



![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)